(R)-2-((4-Bromophenoxy)methyl)oxirane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((4-Bromophenoxy)methyl)oxirane typically involves the reaction of ®-glycidol with 4-bromophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution of the hydroxyl group in glycidol by the bromophenoxy group. The reaction is usually conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ®-2-((4-Bromophenoxy)methyl)oxirane can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
®-2-((4-Bromophenoxy)methyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of azides, thiocyanates, or other substituted products.
Scientific Research Applications
Chemistry
In organic synthesis, ®-2-((4-Bromophenoxy)methyl)oxirane is used as a building block for the synthesis of more complex molecules. Its epoxide ring is highly reactive, making it a valuable intermediate in the formation of various functional groups.
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions involving epoxides. It serves as a substrate for epoxide hydrolases, enzymes that catalyze the hydrolysis of epoxides to diols.
Medicine
In medicinal chemistry, ®-2-((4-Bromophenoxy)methyl)oxirane is investigated for its potential as a pharmacophore. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity with various nucleophiles makes it suitable for creating cross-linked polymer networks.
Mechanism of Action
The mechanism of action of ®-2-((4-Bromophenoxy)methyl)oxirane involves its interaction with nucleophiles. The epoxide ring is highly strained, making it susceptible to nucleophilic attack. This leads to the opening of the ring and the formation of new bonds. The bromophenoxy group can also participate in electrophilic aromatic substitution reactions, further diversifying the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
®-2-((4-Chlorophenoxy)methyl)oxirane: Similar structure but with a chlorine atom instead of bromine.
®-2-((4-Fluorophenoxy)methyl)oxirane: Similar structure but with a fluorine atom instead of bromine.
®-2-((4-Methylphenoxy)methyl)oxirane: Similar structure but with a methyl group instead of bromine.
Uniqueness
®-2-((4-Bromophenoxy)methyl)oxirane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom is a good leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets.
Properties
IUPAC Name |
(2R)-2-[(4-bromophenoxy)methyl]oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUYKENINQNULY-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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